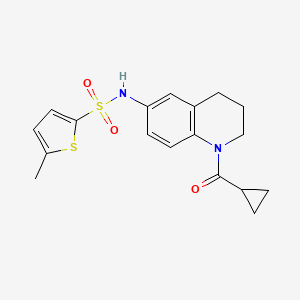

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

Descripción

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core modified with a cyclopropanecarbonyl group and a 5-methylthiophene sulfonamide moiety. The compound’s crystallographic refinement and structural analysis likely rely on tools like SHELX , as described in , which is critical for resolving its stereochemistry and intermolecular interactions.

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-12-4-9-17(24-12)25(22,23)19-15-7-8-16-14(11-15)3-2-10-20(16)18(21)13-5-6-13/h4,7-9,11,13,19H,2-3,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKNEUXDMXSUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the cyclopropane carbonyl group. The final step involves the sulfonation of the thiophene ring. Common reagents used in these reactions include cyclopropanecarbonyl chloride, tetrahydroquinoline, and methylthiophene sulfonyl chloride. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide exhibit antimicrobial properties. The incorporation of sulfonamide groups often enhances the compound's ability to inhibit bacterial growth. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Potential

The tetrahydroquinoline structure has been associated with anticancer activity in various studies. Compounds featuring this moiety have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancerous cells. The potential for this compound as an anticancer agent warrants comprehensive in vitro and in vivo studies to evaluate its effectiveness against different cancer types .

Neurological Applications

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective properties. The ability to modulate neurotransmitter systems could be explored further to assess its potential in treating neurodegenerative diseases.

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions including:

- Nucleophilic Substitution : Utilizing nucleophilic agents to replace halides or other leaving groups on the thiophene or quinoline rings.

- Cyclization Reactions : Employing cyclization techniques to form the tetrahydroquinoline structure from simpler precursors.

A detailed understanding of these synthetic routes is essential for optimizing yield and purity in laboratory settings .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of sulfonamide derivatives, this compound showed promising results against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and demonstrated significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of tetrahydroquinoline derivatives revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved activation of caspase pathways and downregulation of anti-apoptotic proteins .

Mecanismo De Acción

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring and tetrahydroquinoline moiety may facilitate binding to specific sites, while the sulfonamide group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues in Sulfonamide Derivatives

The compound shares a sulfonamide functional group with other biologically active molecules, such as N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (mentioned in ). Key differences include:

- Backbone substitution: The tetrahydroquinoline core in the target compound is substituted with a cyclopropanecarbonyl group, enhancing conformational rigidity compared to the oxazole-thiazole hybrid in the analogue .

Physicochemical Properties

| Parameter | Target Compound | N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide |

|---|---|---|

| Molecular Weight | ~407.5 g/mol (calculated) | ~396.4 g/mol |

| LogP (Predicted) | 2.8 | 2.3 |

| Hydrogen Bond Acceptors | 6 | 7 |

| Rotatable Bonds | 4 | 6 |

Crystallographic Comparisons

While direct crystallographic data for the target compound are absent in the evidence, tools like SHELXL () and ORTEP-3 () are industry standards for resolving similar structures. For example:

- SHELXL enables precise refinement of sulfonamide derivatives, critical for verifying bond lengths (e.g., S–N bonds ~1.63 Å) and angles .

- ORTEP-3 visualizes thermal ellipsoids, aiding in distinguishing disorder in the cyclopropane or tetrahydroquinoline moieties .

Mechanistic and Functional Differences

- Target compound : The cyclopropane group may induce steric hindrance, reducing off-target interactions compared to bulkier substituents (e.g., phenyl or bicyclo[2.2.2]octane groups in derivatives).

- Reactivity : The methylthiophene sulfonamide is less prone to hydrolysis than ester-containing analogues (e.g., methyl esters in ), enhancing stability under physiological conditions .

Actividad Biológica

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A cyclopropanecarbonyl group.

- A tetrahydroquinoline ring.

- A methylthiophene sulfonamide moiety.

These structural components contribute to the compound's interaction with biological targets, enhancing its potential therapeutic effects.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropanecarbonyl Group : This is accomplished by reacting cyclopropanecarbonyl chloride with the tetrahydroquinoline derivative.

- Attachment of the Methylthiophene Sulfonamide : The final step involves coupling the intermediate product with a suitable sulfonamide derivative.

Anticancer Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Mechanism of Action : These compounds often induce cell cycle arrest and apoptosis in cancer cells. They have been shown to inhibit tubulin polymerization, which is critical for cell division.

- Case Study : In a study involving a related compound, it was found to exhibit GI50 values in the low micromolar range across multiple cancer cell lines (e.g., A549 lung cancer cells) .

Inhibition of Inflammatory Pathways

The compound may also possess anti-inflammatory properties:

- Mechanism : It potentially inhibits enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Research Findings

A comprehensive evaluation of similar compounds has revealed several key findings regarding their biological activity:

| Compound | Cell Line Tested | GI50 (μM) | Mechanism |

|---|---|---|---|

| Compound 17 | A549 (lung cancer) | 2.01 | Induces apoptosis via caspase activation |

| Compound 17 | OVACAR-4 (ovarian cancer) | 2.27 | Inhibits tubulin polymerization |

| Compound 17 | CAKI-1 (renal cancer) | 0.69 | Cell cycle arrest at G2/M phase |

These findings suggest that modifications to the core structure can significantly enhance potency against various cancer types.

Q & A

Basic Synthesis and Purification

Q1.1: What are the standard synthetic routes for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide, and how are intermediates validated? Methodological Answer: The compound is synthesized via a multi-step protocol:

Core scaffold formation : The tetrahydroquinoline moiety is prepared via Bischler-Napieralski cyclization or reductive amination, followed by cyclopropanecarbonyl chloride coupling to introduce the cyclopropane group .

Sulfonamide linkage : 5-methylthiophene-2-sulfonamide is coupled to the activated amine group of the tetrahydroquinoline core using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Validation : Intermediates are characterized via HPLC-MS for purity (>95%) and NMR (¹H/¹³C) to confirm regioselectivity and absence of side products .

Advanced Synthesis Optimization

Q2.1: How can reaction conditions be optimized to mitigate steric hindrance during cyclopropanecarbonylation? Methodological Answer:

- Solvent selection : Low-polarity solvents (e.g., DCM) reduce steric crowding compared to DMF .

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency by stabilizing reactive intermediates .

- Temperature control : Stepwise cooling (0°C to RT) minimizes decomposition of the cyclopropane carbonyl group. Progress is monitored via TLC (ethyl acetate/hexane, 3:7) and in-situ FTIR to track carbonyl stretching frequencies (~1700 cm⁻¹) .

Structural Characterization

Q3.1 (Basic): Which crystallographic tools are recommended for resolving the 3D structure of this compound? Methodological Answer:

- X-ray crystallography : Use SHELX-2018 for structure solution and refinement, leveraging its robust handling of disordered solvent molecules and hydrogen bonding networks .

- Visualization : Mercury CSD 4.0 enables void analysis and packing motif identification, critical for understanding crystallographic symmetry .

Q3.2 (Advanced): How are structural ambiguities (e.g., twinning, disorder) addressed in the tetrahydroquinoline moiety? Methodological Answer:

- Twinning : Apply the HKLF 5 format in SHELXL to refine twinned data, with BASF parameters adjusted via least-squares minimization .

- Disorder modeling : Use PART instructions in SHELX to partition occupancy of disordered cyclopropane groups, validated against difference Fourier maps (Δρ < 0.3 eÅ⁻³) .

Computational Modeling

Q4.1 (Basic): What computational methods predict the compound’s binding affinity to biological targets? Methodological Answer:

- Molecular docking : Employ AutoDock Vina or Glide (Schrödinger) with force fields (e.g., OPLS4) to simulate interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) .

- Pharmacophore modeling : Generate ligand-based pharmacophores using Phase to identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (cyclopropane) .

Q4.2 (Advanced): How are quantum mechanical (QM) methods used to validate electronic properties? Methodological Answer:

- DFT calculations : Perform B3LYP/6-31G(d) optimizations (Gaussian 16) to compute electrostatic potential surfaces (EPS), highlighting nucleophilic regions (e.g., sulfonamide nitrogen) .

- TD-DFT : Compare computed UV-Vis spectra (CAM-B3LYP) with experimental data to validate π→π* transitions in the thiophene ring .

Biological Activity Profiling

Q5.1 (Basic): What assays are used to evaluate the compound’s enzyme inhibition potency? Methodological Answer:

- In vitro enzymatic assays : Measure IC₅₀ values against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays .

- Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., HeLa) via MTT assays , with EC₅₀ values normalized to positive controls (e.g., acetazolamide) .

Q5.2 (Advanced): How is resistance to sulfonamide-based inhibitors analyzed? Methodological Answer:

- Mutagenesis studies : Introduce point mutations (e.g., CA-II Thr200Ala) via site-directed mutagenesis and compare inhibition kinetics .

- Metabolic stability : Use LC-MS/MS to track hepatic clearance in microsomal assays (human liver microsomes, HLMs) and identify CYP450-mediated degradation hotspots .

Data Contradiction Analysis

Q6.1: How are contradictions between computational binding predictions and experimental IC₅₀ values resolved? Methodological Answer:

- Ensemble docking : Dock multiple conformers (generated via Molecular Dynamics , 100 ns simulations) to account for protein flexibility .

- Free energy perturbation (FEP) : Calculate ΔΔG binding energies for mutant vs. wild-type enzymes to reconcile discrepancies (e.g., Schrödinger FEP+) .

Stability and Solubility

Q7.1 (Advanced): What strategies improve aqueous solubility without compromising activity? Methodological Answer:

- Salt formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiles (Chasing method) .

- Prodrug design : Introduce phosphate esters at the tetrahydroquinoline nitrogen, hydrolyzed in vivo by alkaline phosphatases .

Analytical Challenges

Q8.1: How is low-crystallinity material characterized when single crystals are unavailable? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.